molecular formula C10H8F6O2 B12836309 1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol

1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol

Cat. No.: B12836309
M. Wt: 274.16 g/mol
InChI Key: KVGBWHWVZSBSHZ-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol is a fluorinated organic compound known for its unique chemical properties. It is often used in various scientific research applications due to its high ionizing power and ability to facilitate specific chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol typically involves the reaction of hexafluoroacetone with a phenyl-containing compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol exerts its effects involves its high ionizing power and ability to stabilize transition states in chemical reactions. The molecular targets and pathways involved include interactions with various enzymes and catalysts, enhancing the efficiency of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol is unique due to its specific structural features, which provide distinct reactivity and stability compared to other similar compounds. Its ability to facilitate specific chemical reactions and its high ionizing power make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H8F6O2

Molecular Weight

274.16 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H8F6O2/c11-9(12,13)8(18,10(14,15)16)7-3-1-6(5-17)2-4-7/h1-4,17-18H,5H2

InChI Key

KVGBWHWVZSBSHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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